![molecular formula C19H12N4OS2 B304567 2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)
2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
作用機序
TAK-659 selectively inhibits BTK, which is a key enzyme involved in the B-cell receptor signaling pathway. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. This mechanism of action makes TAK-659 a potential therapeutic option for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit B-cell proliferation and survival in preclinical studies. Additionally, the compound has been shown to reduce tumor growth in animal models of B-cell malignancies. TAK-659 has also been shown to reduce disease activity in animal models of autoimmune diseases.
実験室実験の利点と制限
One advantage of TAK-659 is that it is a selective inhibitor of BTK, which reduces the risk of off-target effects. Additionally, the compound has shown promising results in preclinical studies, making it a potential therapeutic option for the treatment of various diseases. However, one limitation of TAK-659 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
For TAK-659 research include clinical trials to evaluate the safety and efficacy of the compound in humans. Additionally, further studies are needed to determine the optimal dosing and administration of TAK-659 for the treatment of various diseases. Other potential future directions for TAK-659 research include the development of combination therapies with other drugs and the investigation of the compound's potential in other disease areas beyond B-cell malignancies and autoimmune diseases.
合成法
The synthesis of TAK-659 involves a series of chemical reactions starting with 2-chloro-5-nitropyridine. This compound is reacted with sodium sulfide to form 2-amino-5-thiopyridine, which is then reacted with 2-bromo-2-phenylacetic acid to form 2-amino-6-[(2-bromo-2-phenylethyl)sulfanyl]pyridine. Finally, the compound is reacted with 2-thiophenecarbonitrile to form TAK-659.
科学的研究の応用
TAK-659 has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. The compound has shown promising results in preclinical studies as a BTK inhibitor, which is a key target in the treatment of B-cell malignancies and autoimmune diseases.
特性
製品名 |
2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile |
---|---|
分子式 |
C19H12N4OS2 |
分子量 |
376.5 g/mol |
IUPAC名 |
2-amino-6-phenacylsulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C19H12N4OS2/c20-9-13-17(16-7-4-8-25-16)14(10-21)19(23-18(13)22)26-11-15(24)12-5-2-1-3-6-12/h1-8H,11H2,(H2,22,23) |
InChIキー |
OLWFNGOYTYPSKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。